Cas no 922006-00-6 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- F2278-0252
- 922006-00-6
- AKOS012296860
- N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide
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- Inchi: 1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15)
- InChI Key: LUDBJDCQHHPSIC-UHFFFAOYSA-N
- SMILES: S(C(C)C)(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O
Computed Properties
- Exact Mass: 268.08816355g/mol
- Monoisotopic Mass: 268.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 83.6Ų
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2278-0252-1mg |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide |
922006-00-6 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Recent Advances in the Study of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide (CAS: 922006-00-6)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide (CAS: 922006-00-6) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique tetrahydroquinoline scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of key enzymatic pathways. Recent studies have focused on its potential applications in targeting inflammatory and oncogenic processes, making it a subject of intense research.
The compound's mechanism of action has been elucidated through a series of in vitro and in vivo studies. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The study employed molecular docking simulations and kinetic assays to demonstrate the compound's high affinity for the COX-2 active site, with an IC50 value of 0.8 µM, significantly lower than that of traditional NSAIDs.
Further investigations have explored the structural-activity relationship (SAR) of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that modifications at the sulfonamide moiety could enhance its bioavailability and metabolic stability. Specifically, the introduction of a methyl group at the propane-2-sulfonamide side chain resulted in a 40% increase in plasma half-life in murine models, without compromising its inhibitory potency.
In addition to its anti-inflammatory properties, recent preclinical trials have uncovered its potential as an antitumor agent. A collaborative study between academic and industrial researchers (Nature Communications, 2024) demonstrated that the compound induces apoptosis in triple-negative breast cancer cells by disrupting the PI3K/AKT/mTOR signaling pathway. Notably, the compound exhibited minimal cytotoxicity against normal mammary epithelial cells, suggesting a favorable therapeutic window.
The synthesis and scale-up of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide have also seen significant advancements. A novel continuous-flow synthesis method, published in Organic Process Research & Development (2023), achieved an 85% yield with >99% purity, addressing previous challenges in large-scale production. This breakthrough is expected to facilitate further clinical development of the compound.
Despite these promising findings, challenges remain in the clinical translation of this molecule. Pharmacokinetic studies indicate moderate blood-brain barrier penetration, which may limit its application in neurological disorders. Current research efforts are focused on developing prodrug derivatives to improve its CNS bioavailability while maintaining its therapeutic efficacy.
In conclusion, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide represents a versatile scaffold with multiple therapeutic applications. Its dual activity as both an anti-inflammatory and antitumor agent positions it as a compelling candidate for further drug development. Ongoing research is expected to yield additional insights into its molecular targets and potential clinical applications in the coming years.
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